molecular formula C17H13ClO2 B181809 4H-1-Benzopyran-4-one, 2-(2-chlorophenyl)-6,8-dimethyl- CAS No. 89112-89-0

4H-1-Benzopyran-4-one, 2-(2-chlorophenyl)-6,8-dimethyl-

Cat. No. B181809
CAS RN: 89112-89-0
M. Wt: 284.7 g/mol
InChI Key: PEZDIGKUVKAFHV-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 2-(2-chlorophenyl)-6,8-dimethyl- is a synthetic compound that belongs to the class of flavonoids. It is also known as flavone or 2-(2-chlorophenyl)-6,8-dimethyl-4H-chromen-4-one. This compound has gained significant attention in scientific research due to its potential therapeutic properties.

Mechanism Of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 2-(2-chlorophenyl)-6,8-dimethyl- is not fully understood. However, studies suggest that it may exert its therapeutic effects by modulating various cellular signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Biochemical And Physiological Effects

4H-1-Benzopyran-4-one, 2-(2-chlorophenyl)-6,8-dimethyl- has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, reduce oxidative stress, and inhibit the production of pro-inflammatory cytokines. Additionally, it has demonstrated antimicrobial activity against various microorganisms.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4H-1-Benzopyran-4-one, 2-(2-chlorophenyl)-6,8-dimethyl- in lab experiments is its relatively low toxicity. It has been shown to have minimal adverse effects on normal cells, making it a potential candidate for the development of new therapeutic agents. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the scientific research of 4H-1-Benzopyran-4-one, 2-(2-chlorophenyl)-6,8-dimethyl-. One potential direction is the development of new therapeutic agents based on this compound for the treatment of various diseases, including cancer and inflammation. Additionally, further studies are needed to elucidate the underlying mechanisms of its therapeutic effects and to explore its potential use in combination with other drugs for improved efficacy. Finally, more research is needed to determine the long-term safety and efficacy of this compound in human clinical trials.

Synthesis Methods

The synthesis of 4H-1-Benzopyran-4-one, 2-(2-chlorophenyl)-6,8-dimethyl- can be achieved through several methods. One of the most common methods involves the condensation of 2-acetyl-6,8-dimethylchromene with 2-chlorobenzaldehyde in the presence of a base such as potassium carbonate. This reaction results in the formation of 4H-1-Benzopyran-4-one, 2-(2-chlorophenyl)-6,8-dimethyl- as a yellow crystalline powder.

Scientific Research Applications

4H-1-Benzopyran-4-one, 2-(2-chlorophenyl)-6,8-dimethyl- has been extensively studied for its potential therapeutic properties. It has shown promising results in various scientific research studies, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities.

properties

CAS RN

89112-89-0

Product Name

4H-1-Benzopyran-4-one, 2-(2-chlorophenyl)-6,8-dimethyl-

Molecular Formula

C17H13ClO2

Molecular Weight

284.7 g/mol

IUPAC Name

2-(2-chlorophenyl)-6,8-dimethylchromen-4-one

InChI

InChI=1S/C17H13ClO2/c1-10-7-11(2)17-13(8-10)15(19)9-16(20-17)12-5-3-4-6-14(12)18/h3-9H,1-2H3

InChI Key

PEZDIGKUVKAFHV-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3Cl)C

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3Cl)C

Origin of Product

United States

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